[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline
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Overview
Description
Preparation Methods
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with indoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline can be compared with other indole derivatives, such as:
1-[(2,5-Dimethoxyphenyl)sulfonyl]indoline: Similar structure but lacks the methyl group at the 4-position, which may affect its biological activity.
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]pyrrole: Contains a pyrrole ring instead of an indole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO4S/c1-12-10-16(22-3)17(11-15(12)21-2)23(19,20)18-9-8-13-6-4-5-7-14(13)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
SWMAZYUDFXYBOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origin of Product |
United States |
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